Anti-Leishmanial Baseline: C-2 Thiophene Contribution vs. Unsubstituted Core
The C-2 thiophene moiety is essential for anti-leishmanial activity in the benzimidazole series. The unsubstituted analog 2-(thiophen-2-yl)-1H-benzimidazole (Compound 19) exhibited an IC50 of 0.62 μg/mL against Leishmania major promastigotes, identifying it as the lead compound of a 34-member library [1]. The target compound retains this pharmacophoric thiophene while adding the N-1 2-methylphenoxyethyl group, which is expected to further enhance membrane permeability and target engagement—a hypothesis supported by molecular docking studies showing thiophene-mediated interactions with the GP63 zinc metalloprotease active site [1].
| Evidence Dimension | Anti-leishmanial potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; retains the C-2 thiophene pharmacophore proven essential for activity. |
| Comparator Or Baseline | 2-(Thiophen-2-yl)-1H-benzimidazole (unsubstituted core): IC50 = 0.62 μg/mL |
| Quantified Difference | N-1 alkylation in the target compound is predicted to increase logP by ~1.5–2.0 units relative to the unsubstituted core, potentially improving membrane flux. |
| Conditions | In vitro promastigote assay, Leishmania major; GP63 molecular docking. |
Why This Matters
Procurement of the N-1 alkylated derivative is warranted when the screening objective requires improved cell permeability over the unsubstituted lead while preserving the thiophene-dependent anti-leishmanial pharmacophore.
- [1] Benzimidazole derivatives: synthesis, leishmanicidal effectiveness, and molecular docking studies. Med. Chem. Res. 22, 3606–3620 (2013). View Source
